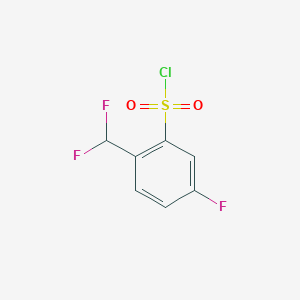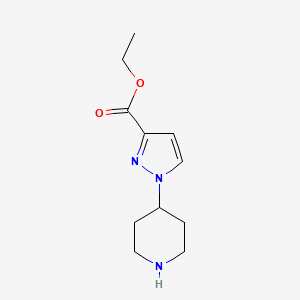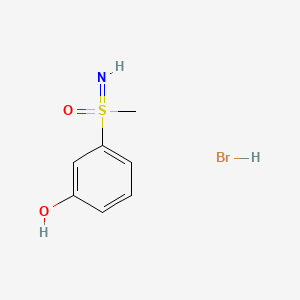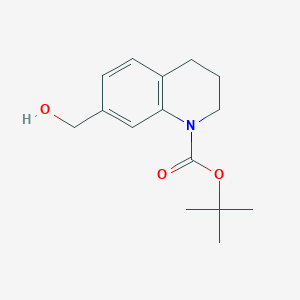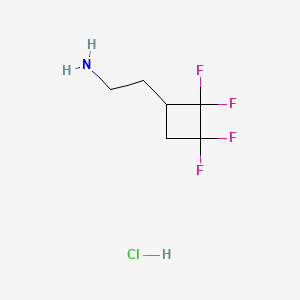![molecular formula C9H9NO4 B13553301 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a maleimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. For example, the reaction of maleic anhydride with 4-aminobenzenesulfonamide under microwave irradiation at 100°C yields the desired maleimide derivative . The reaction conditions, such as temperature and the use of microwave irradiation, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the maleimide moiety to succinimide.
Substitution: The maleimide group can undergo nucleophilic substitution reactions with thiols to form stable thioether bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, succinimide derivatives, and thioether-linked compounds. These products have distinct chemical and physical properties that can be leveraged for various applications.
Scientific Research Applications
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid involves its ability to form covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with thiol groups to form stable thioether bonds, which can modulate the activity of proteins and other biomolecules . This reactivity is leveraged in bioconjugation and targeted drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- 6-Maleimidohexanoic acid
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature differentiates it from other maleimide derivatives and enhances its utility in specific applications, such as the development of rigid bioconjugates and advanced materials.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[(2,5-dioxopyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-1-2-8(12)10(7)4-5-3-6(5)9(13)14/h1-2,5-6H,3-4H2,(H,13,14) |
InChI Key |
YDCBQMMTMHLLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


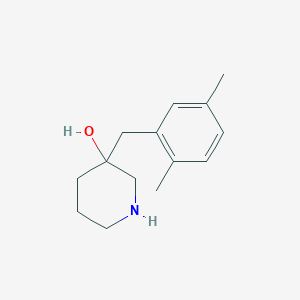



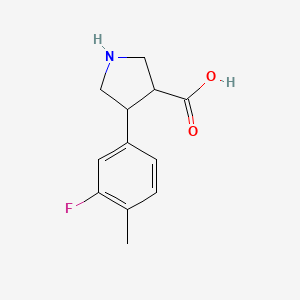
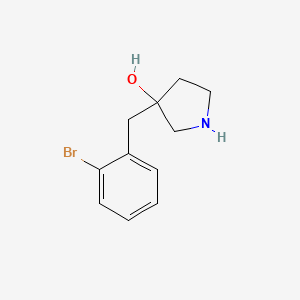
![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
